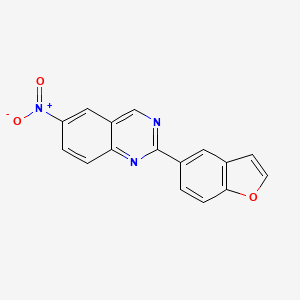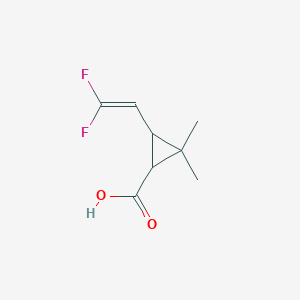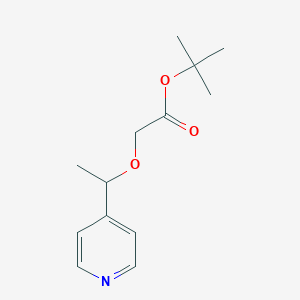
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a pyridine ring, and an ethoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-pyridin-4-ylethoxy)acetate typically involves the esterification of 2-(1-pyridin-4-ylethoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(1-pyridin-4-ylethoxy)acetic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Substitution: Electrophilic substitution on the pyridine ring can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Hydrolysis: 2-(1-pyridin-4-ylethoxy)acetic acid and tert-butyl alcohol.
Reduction: 2-(1-pyridin-4-ylethoxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-pyridin-4-ylethoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(1-pyridin-4-ylethoxy)acetic acid, which can then interact with biological macromolecules. The pyridine ring may also participate in binding interactions with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(piperidin-4-yl)acetate: Similar in structure but contains a piperidine ring instead of a pyridine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and an ethoxyacetate moiety.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and a tert-butyl ester group.
Uniqueness
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl 2-(1-pyridin-4-ylethoxy)acetate |
InChI |
InChI=1S/C13H19NO3/c1-10(11-5-7-14-8-6-11)16-9-12(15)17-13(2,3)4/h5-8,10H,9H2,1-4H3 |
InChI Key |
QLIMLTNWMSPZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)
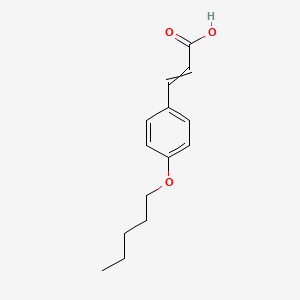
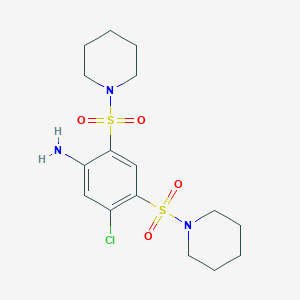

![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)
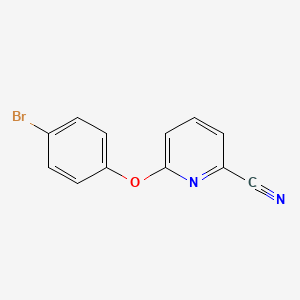

![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
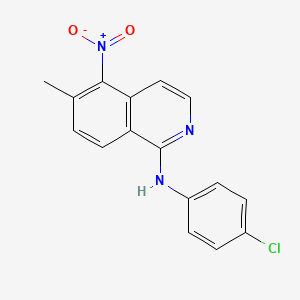
![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)
